molecular formula C20H23N3O B5551517 2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine

2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine

Cat. No.: B5551517
M. Wt: 321.4 g/mol
InChI Key: NXGXYRFMQIASBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine is a useful research compound. Its molecular formula is C20H23N3O and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.184112366 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of alkyl and aryl substituted benzo[h]quinolines, showcasing the versatility of these compounds in organic synthesis. For example, the reaction of 4-chloro-2-methylquinolines with 1-naphthylamine under neat conditions yielded 2-methyl-N-(1-naphthyl)quinolin-4-amines. These intermediates were further reacted with aliphatic and aromatic carboxylic acids to produce various substituted benzo[h]naphtho[1,2-b][1,6]naphthyridines, demonstrating the compounds' utility in synthesizing complex heterocyclic systems (Prabha & Prasad, 2012).

Catalysis and Ligand Design

In the field of catalysis, these compounds have been employed in designing ligands for asymmetric hydrogenation reactions. For instance, derivatives have been developed as P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, indicating their potential in synthesizing chiral pharmaceutical ingredients and understanding reaction mechanisms (Imamoto et al., 2012).

Material Science and Organic Electronics

In material science, specifically in the development of organic light-emitting diodes (OLEDs), novel 1,8-naphthalimide derivatives, which share structural similarities with the target compound, have been synthesized and investigated for their potential as standard-red light-emitting materials for OLED applications. These investigations reveal the compounds' significant roles in enhancing device performance and efficiency (Luo et al., 2015).

Pharmaceutical Research

In pharmaceutical research, the focus has been on modifying the chemical structure of benzo[h]quinolines to investigate their biological activities, including antimicrobial and antitubercular properties. For example, quinoline-based compounds have been synthesized and evaluated for their antimicrobial activity, showing potential as novel therapeutic agents (Journals & Vora, 2012).

Properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethyl)benzo[h]quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-15-14-19(21-8-9-23-10-12-24-13-11-23)18-7-6-16-4-2-3-5-17(16)20(18)22-15/h2-7,14H,8-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGXYRFMQIASBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)NCCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.